molecular formula C25H20Cl2N2O B389503 11-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389503
M. Wt: 435.3g/mol
InChI Key: WPJSWEYGXJTELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes two chlorophenyl groups and a hexahydrobenzo[b][1,4]benzodiazepin-7-one core.

Preparation Methods

The synthesis of 11-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the reaction of 2,5-dichloro-2-bromoacetamidobenzophenone with various reagents to form the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the process may require heating and stirring to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other halogens or functional groups using reagents like sodium iodide or silver nitrate.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions include various substituted and oxidized derivatives of the original compound .

Scientific Research Applications

11-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It binds to specific sites on the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Similar compounds to 11-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of chlorophenyl groups and the hexahydrobenzo[b][1,4]benzodiazepin-7-one core, which may confer distinct pharmacological properties.

Properties

Molecular Formula

C25H20Cl2N2O

Molecular Weight

435.3g/mol

IUPAC Name

6-(2-chlorophenyl)-9-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H20Cl2N2O/c26-17-11-9-15(10-12-17)16-13-22-24(23(30)14-16)25(18-5-1-2-6-19(18)27)29-21-8-4-3-7-20(21)28-22/h1-12,16,25,28-29H,13-14H2

InChI Key

WPJSWEYGXJTELH-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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